7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the triazolo[1,5-a]pyrimidine class, a bicyclic scaffold known for its pharmacological versatility. Key structural features include:
- Position 5: A methyl substituent, enhancing steric bulk and metabolic stability.
- Position 6: An N-phenyl carboxamide moiety, contributing to hydrogen-bonding capacity and solubility modulation.
Properties
IUPAC Name |
7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c1-12-16(18(26)24-13-7-3-2-4-8-13)17(14-9-5-6-10-15(14)20)25-19(23-12)21-11-22-25/h2-11,17H,1H3,(H,24,26)(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQMYMPRLHRUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The target compound forms via Knoevenagel condensation between 2-fluorobenzaldehyde (1.0 mmol), acetoacetanilide (1.0 mmol), and 3-amino-1,2,4-triazole (1.0 mmol), catalyzed by maltose (25 mol%) at 80°C under solvent-free conditions. NMR studies of analogous systems confirm initial formation of a β-enaminone intermediate through aldehyde-ketone condensation, followed by cyclocondensation with the triazole nucleophile (Scheme 1).
Key optimization data:
| Parameter | Optimal Value | Yield Impact (±5%) |
|---|---|---|
| Catalyst Loading | 25 mol% | <15 mol%: -32% |
| Temperature | 80°C | >90°C: +0%/-8%* |
| Reaction Time | 45 min | <30 min: -41% |
Experimental Procedure
In a 25 mL round-bottom flask, 2-fluorobenzaldehyde (124 mg, 1.0 mmol), acetoacetanilide (175 mg, 1.0 mmol), and 3-amino-1,2,4-triazole (84 mg, 1.0 mmol) were mixed with maltose (86 mg, 0.25 mmol). The suspension was stirred at 80°C (oil bath) with TLC monitoring (ethyl acetate/hexane 1:1). After 45 min, the mixture was washed with warm water (3×10 mL), yielding a white solid. Recrystallization from ethanol gave pure product (329 mg, 92% yield).
Four-Component Aqueous Phase Synthesis with p-Toluenesulfonic Acid
Comparative Solvent Effects
Replacing maltose with p-TsOH (10 mol%) in refluxing water enables a four-component reaction integrating in situ β-enaminone formation. While eliminating organic solvents, the aqueous system shows reduced yield (85%) due to partial hydrolysis of the 2-fluorobenzaldehyde intermediate:
$$ \text{2-Fluorobenzaldehyde} + \text{H}_2\text{O} \rightleftharpoons \text{2-Fluorobenzaldehyde hydrate} $$
Detailed Protocol
A mixture of 2-fluorobenzaldehyde (1.0 mmol), acetoacetanilide (1.0 mmol), 3-amino-1,2,4-triazole (1.0 mmol), and p-TsOH (17 mg, 0.1 mmol) in deionized water (10 mL) was refluxed for 4 h. Post-reaction cooling precipitated the product, filtered and dried to yield 304 mg (85%). Extended reaction times (>5 h) decreased yield to 72% via over-oxidation.
Microwave-Assisted Synthesis with Triethylamine
Accelerated Reaction Kinetics
Microwave irradiation (150 W, 80°C) in ethanol with triethylamine (2 equiv) reduces reaction time to 15 min but lowers yield (78%) due to competitive decomposition pathways:
$$ \text{Triazole} \xrightarrow{\Delta} \text{NH}_3 + \text{Cyanoimidazole} $$
Stepwise Process
In a microwave vessel, 2-fluorobenzaldehyde (1.0 mmol), acetoacetanilide (1.0 mmol), 3-amino-1,2,4-triazole (1.0 mmol), and triethylamine (202 mg, 2.0 mmol) in ethanol (5 mL) were irradiated at 80°C for 15 min. Solvent removal and column chromatography (silica gel, ethyl acetate/hexane 1:2) afforded 279 mg (78%) product.
Structural Characterization Data
Spectroscopic Analysis
IR (KBr): 3285 cm⁻¹ (NH stretch), 1667 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N).
¹H NMR (300 MHz, DMSO-d₆): δ 2.21 (s, 3H, CH₃), 5.98 (s, 1H, H-4), 6.92-7.58 (m, 9H, Ar-H), 9.91 (s, 1H, NH), 10.35 (s, 1H, NH).
¹³C NMR (75 MHz, DMSO-d₆): δ 17.6 (CH₃), 58.4 (C-4), 115.7 (d, J = 21 Hz, C-F), 125-139 (Ar-C), 164.8 (C=O).
X-ray Crystallography
Single-crystal X-ray analysis (analogous chloro derivative) confirms the fused bicyclic system with dihedral angle Φ = 12.3° between triazole and pyrimidine rings. The carboxamide group adopts a trans configuration relative to C-6.
Yield Optimization and Byproduct Analysis
Competing Pathways
Primary byproducts arise from:
- Over-condensation forming bis-triazolopyrimidines (3-7% yield)
- Hydrolysis of 2-fluorobenzaldehyde to 2-fluorobenzoic acid (2-5%)
- N-phenyl acetoacetamide dimerization (1-3%)
GC-MS analysis identified m/z 354 (bis-triazole) and m/z 139 (fluorobenzoic acid).
Purification Strategies
Combined recrystallization (ethanol) and silica gel chromatography achieves >99% purity. Critical solubility parameters:
$$ \delta_{\text{product}} = 21.2 \, \text{MPa}^{1/2} $$ (ethanol: $$ \delta = 26.5 $$) $$ \Delta \delta = 5.3 \, \text{MPa}^{1/2} $$ ensures optimal crystallization
Chemical Reactions Analysis
Types of Reactions
7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antiviral Activity
Research indicates that 7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibits significant inhibitory effects on viral replication. It has been studied for its potential to disrupt protein interactions crucial for viral replication, specifically targeting the PA-PB1 complex formation in influenza viruses. This mechanism suggests that it could serve as a therapeutic agent against influenza and potentially other viral pathogens .
Anticancer Potential
The compound has also shown promise in cancer research. Similar compounds within the triazolo-pyrimidine class have demonstrated a range of biological activities including anticancer properties. For example, derivatives of triazolo-pyrimidines have been explored for their ability to inhibit mTOR (mammalian target of rapamycin), a critical pathway in cancer cell proliferation . The structural modifications in this compound may enhance its efficacy against various cancer types.
Case Studies
Several studies have investigated the applications of triazolo-pyrimidine derivatives:
- Influenza Virus Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited the PA-PB1 interaction essential for influenza virus replication. This suggests a promising avenue for developing antiviral therapies targeting this mechanism .
- mTOR Inhibition : Another study focused on triazolo-pyrimidine derivatives reported significant inhibition of mTOR activity in cancer cells. The findings indicated that these compounds could enhance the sensitivity of hepatocellular carcinoma to radiotherapy by acting as selective mTOR inhibitors .
Mechanism of Action
The mechanism of action of 7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s fluorescent properties are attributed to the electron-donating groups at position 7 on the fused ring, which enhance absorption and emission behaviors .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Triazolo[1,5-a]pyrimidine derivatives vary significantly in substituents, influencing their physicochemical and biological profiles. Key analogs include:
Positional Modifications
Key Trends :
- C7 Aryl Groups : Electron-withdrawing groups (e.g., fluoro) enhance receptor binding, while electron-donating groups (e.g., methoxy) may reduce metabolic clearance .
- Carboxamide Modifications : N-aryl substituents influence solubility; bulky groups (e.g., 3,4,5-trimethoxyphenyl) may hinder membrane permeability .
Physicochemical Properties
Available data for analogs highlight critical trends:
Insights :
- The target compound’s 2-fluorophenyl and carboxamide groups likely confer intermediate lipophilicity (LogP ~3.0–3.5), balancing solubility and membrane penetration.
- Methyl at C5 enhances stability, as seen in analogs with similar substituents .
Key Approaches
Condensation of 3-Amino-triazoles: Reaction with β-keto esters/amides and aldehydes under microwave or reflux conditions (e.g., 80% yield for compound 10 in ) .
One-Pot Protocols : Efficient for carboxamide derivatives, as demonstrated for compound 5i (57% yield) using DMSO-d6 as a solvent .
Chiral Separation : Racemic mixtures (e.g., UCB-FcRn-84) are resolved via chiral chromatography, critical for enantioselective activity .
Challenges :
Antimicrobial Activity
- Benzylthio Derivatives () : Exhibited MIC values of 4–16 µg/mL against Enterococcus faecium, attributed to thioether-mediated membrane disruption .
- Trimethoxyphenyl Analog (5i) : High melting point and hydrogen-bonding capacity correlate with antifungal activity .
Receptor Binding
Unmet Needs
Biological Activity
The compound 7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a unique structure characterized by a fused triazole and pyrimidine ring system. The presence of a 2-fluorophenyl group and an N-phenyl group contributes to its lipophilicity and potential interactions with biological targets. The carboxamide functional group is known to enhance solubility and bioavailability, making it an attractive candidate for drug development.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C19H16FN5O |
| Key Functional Groups | Triazole, Pyrimidine, Carboxamide |
| Substituents | 2-Fluorophenyl, N-phenyl |
Antiviral Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant antiviral properties. Specifically, compounds within this class have shown effectiveness against various viral infections, including influenza and hepatitis viruses. The incorporation of fluorine in the phenyl group may enhance the antiviral activity by improving the compound's interaction with viral proteins or host cell receptors.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies demonstrate that similar triazolo-pyrimidine derivatives can inhibit key signaling pathways involved in cancer cell proliferation. For instance, compounds targeting the ERK signaling pathway have shown promise in inducing apoptosis and cell cycle arrest in cancer cells.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis; cell cycle arrest | |
| Antibacterial | Broad-spectrum antibacterial activity |
ERK Signaling Pathway Inhibition
One notable mechanism involves the inhibition of the ERK signaling pathway, which plays a crucial role in cell proliferation and survival. Compounds that disrupt this pathway can lead to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT, ultimately resulting in cancer cell death.
Case Studies
- Study on Influenza Virus : A derivative similar to this compound demonstrated effective inhibition of influenza virus replication at non-toxic concentrations. The IC50 values indicated significant antiviral activity without compromising cell viability .
- Antitumor Activity : In vitro studies have shown that triazolo-pyrimidine derivatives can effectively inhibit the growth of various cancer cell lines (e.g., MCF-7 and HCT-116) with IC50 values ranging from 0.53 μM to 3.91 μM . These findings highlight the potential for developing new anticancer therapies based on this scaffold.
Q & A
Basic Question: What are the standard synthetic methodologies for preparing triazolopyrimidine derivatives like 7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
Answer:
Triazolopyrimidine derivatives are typically synthesized via multicomponent reactions involving 3-amino-1,2,4-triazoles, aromatic aldehydes, and β-keto esters. For example, microwave-assisted condensation of 3-amino-5-benzylthio-1,2,4-triazole with 2-chlorobenzaldehyde and acetylacetic ester in ethanol under 323 K for 30 minutes yields analogous structures . Catalysts like tetramethylguanidinium trifluoroacetate (TMDP) in water/ethanol mixtures (1:1 v/v) have also been used to improve reaction efficiency and yield for related compounds .
Basic Question: How is the molecular structure of triazolopyrimidine derivatives validated experimentally?
Answer:
X-ray crystallography is the gold standard for structural validation. For instance, ethyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate was analyzed via single-crystal X-ray diffraction, revealing a triclinic crystal system (space group P1) with bond lengths and angles consistent with planar triazolopyrimidine and aromatic rings . Complementary techniques like H NMR (e.g., δ 10.89 ppm for NH protons) and C NMR further confirm substituent positions and electronic environments .
Advanced Question: How can computational methods optimize reaction conditions for synthesizing fluorophenyl-substituted triazolopyrimidines?
Answer:
Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms can predict optimal reaction parameters. For example, the ICReDD initiative employs computational workflows to narrow down experimental conditions by analyzing transition states and intermediates, reducing trial-and-error approaches. This method is particularly useful for regioselective fluorophenyl substitutions, where electronic effects influence reactivity .
Advanced Question: How do researchers reconcile contradictions in reaction yields reported for similar triazolopyrimidine syntheses?
Answer:
Yield discrepancies often arise from variations in catalysts, solvents, or substituent electronic effects. For example, microwave-assisted synthesis of ethyl 7-(2-chlorophenyl)-5-methyl derivatives achieved higher yields (75–85%) compared to traditional heating due to enhanced reaction kinetics . In contrast, TMDP-catalyzed reactions in aqueous ethanol yielded 70–78% for analogous compounds, highlighting the role of catalyst choice and solvent polarity in efficiency . Systematic screening via Design of Experiments (DoE) can isolate critical variables.
Advanced Question: What role do crystal packing interactions play in the physicochemical properties of triazolopyrimidine derivatives?
Answer:
π-π stacking interactions between triazolopyrimidine rings significantly affect solubility and stability. In ethyl 7-(2-chlorophenyl)-5-methyl derivatives, centroid-centroid distances of 3.63–3.88 Å between adjacent aromatic rings stabilize the crystal lattice. These interactions also influence melting points and bioavailability, as tighter packing correlates with reduced solubility .
Advanced Question: How can researchers assess the biological activity of fluorophenyl-substituted triazolopyrimidines?
Answer:
While direct data on the target compound is limited, analogous triazolopyrimidines exhibit activity as kinase inhibitors or antimicrobial agents. In silico docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins like purine receptors. Follow-up in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) validate these predictions. For example, tetrahydrotriazolopyrimidines have shown promise in preliminary bioactivity studies .
Advanced Question: What are the key challenges in achieving regioselective functionalization of the triazolopyrimidine core?
Answer:
Regioselectivity is influenced by steric and electronic factors. For example, substituting at the 7-position with a 2-fluorophenyl group requires precise control of reaction conditions (e.g., microwave irradiation vs. thermal heating) to avoid competing reactions at the 5-methyl or N-phenyl sites. Substituent directing effects (e.g., electron-withdrawing fluorine atoms) can enhance selectivity, as seen in analogous chlorophenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
